

Thermochemistry and Stability of 4-Bromo-1pentene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-pentene is a halogenated alkene of significant interest in organic synthesis due to its bifunctional nature, possessing both a terminal double bond and a secondary bromine atom. This structure allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical compounds. A thorough understanding of the thermochemistry and stability of **4-bromo-1-pentene** is crucial for its safe handling, reaction optimization, and the prediction of potential degradation pathways. This technical guide provides a comprehensive overview of the available thermochemical data, detailed experimental protocols for its characterization, and an analysis of its stability, with a focus on the phenomenon of allylic rearrangement.

Thermochemical Data

The thermochemical properties of a compound are fundamental to understanding its energy content and reactivity. The following table summarizes the available quantitative data for **4-bromo-1-pentene**.



Thermochemical Property	Value	Method/Source
Enthalpy of Isomerization		
(4-bromo-1-pentene to 3-bromo-1-pentene)	0.0 kJ/mol (liquid phase)	Equilibrium Constant (NIST)[1]
Enthalpy of Formation (gas)	-0.05 kJ/mol	Calculated (Cheméo)[2]
Standard Gibbs Free Energy of Formation	90.94 kJ/mol	Calculated (Cheméo)[2]
Enthalpy of Vaporization	32.10 kJ/mol	Calculated (Cheméo)[2]
Enthalpy of Fusion	9.19 kJ/mol	Calculated (Cheméo)[2]

Note: The enthalpy of formation and other properties from Cheméo are calculated values and should be considered as estimates until experimental data becomes available.

Stability and Decomposition Pathways

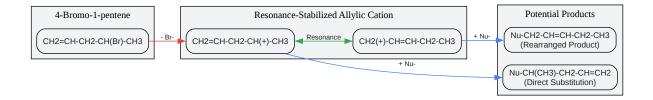
The stability of **4-bromo-1-pentene** is influenced by the presence of the allylic system, which involves the double bond and the adjacent carbon-bromine bond. A key reaction pathway that dictates the stability and reactivity of this and similar allylic halides is the allylic rearrangement.

Allylic Rearrangement

Allylic rearrangement is a chemical reaction where the double bond in an allyl compound shifts to the adjacent carbon atom, often during nucleophilic substitution reactions.[3][4][5] This occurs because the intermediate carbocation (in an SN1 mechanism) or the transition state (in an SN2' mechanism) is a resonance-stabilized allyl cation or radical.[3][4] This resonance delocalizes the positive charge or the radical electron, allowing for the nucleophile or another species to attack at more than one position.

In the case of **4-bromo-1-pentene**, an SN1-type reaction would proceed through a resonance-stabilized secondary allylic carbocation, which can lead to the formation of both 4-substituted and 2-substituted-1-pentene products. Similarly, under SN2' conditions, a nucleophile can attack the terminal carbon of the double bond, leading to a concerted shift of the double bond and expulsion of the bromide ion.





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Allylic rearrangement of **4-bromo-1-pentene** via an S_N1 mechanism.

Experimental Protocols Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid **4-bromo-1-pentene** can be determined using a bomb calorimeter.[6][7][8][9] This technique measures the heat released when a substance is completely burned in an excess of oxygen at constant volume.

Methodology:

- Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of **4-bromo-1-pentene** is placed in a crucible. For volatile liquids, encapsulation in a gelatin capsule or absorption onto a combustible material with a known heat of combustion may be necessary.[10] A fuse wire is positioned to be in contact with the sample.
- Bomb Assembly: The crucible is placed inside the stainless-steel bomb, and a small, known amount of distilled water is added to the bomb to ensure that the combustion products are in their standard states. The bomb is then sealed.
- Pressurization: The bomb is charged with high-purity oxygen to a pressure of approximately 25-30 atm.[7]

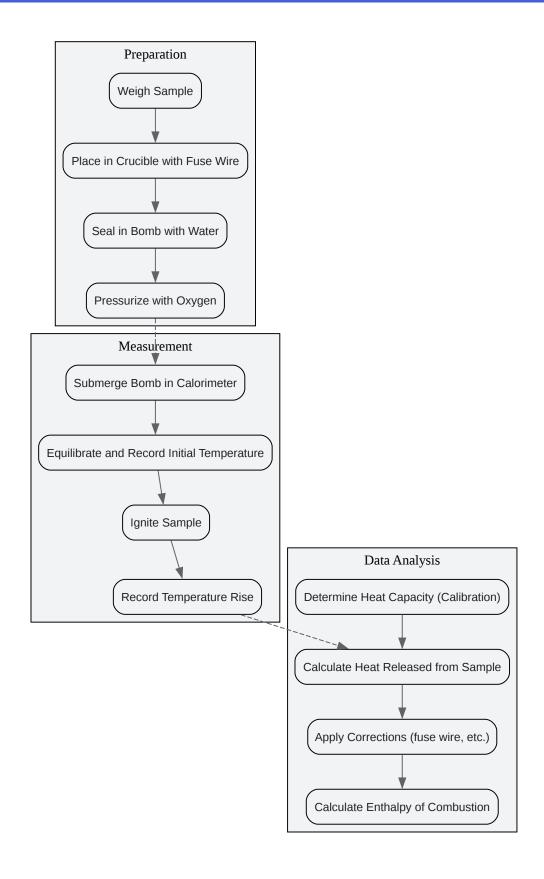






- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a highprecision thermometer.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
- Calculations: The heat capacity of the calorimeter is determined by calibrating it with a
 standard substance of known heat of combustion, such as benzoic acid. The heat released
 by the combustion of the sample is calculated from the temperature rise and the heat
 capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire
 and for the formation of any side products, such as nitric acid from the residual nitrogen in
 the bomb. The enthalpy of combustion is then calculated from the heat released and the
 number of moles of the sample burned.





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Experimental workflow for bomb calorimetry.



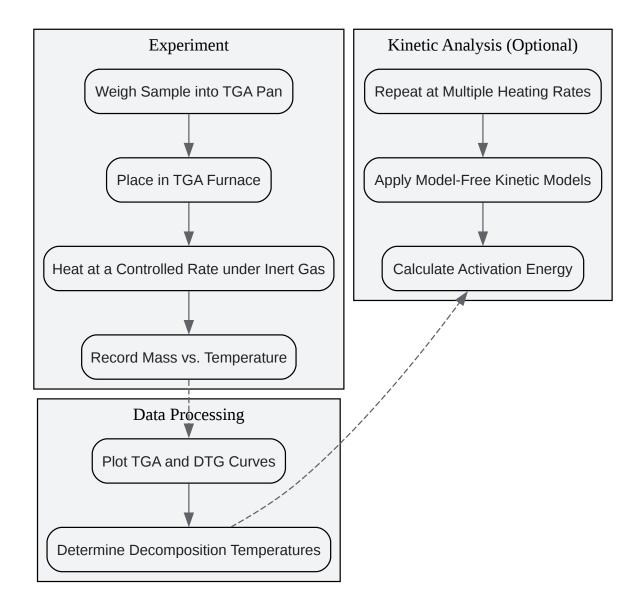
Stability Studies via Thermogravimetric Analysis (TGA)

The thermal stability of **4-bromo-1-pentene** can be investigated using thermogravimetric analysis (TGA).[11][12][13][14] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on decomposition temperatures and the kinetics of thermal degradation.

Methodology:

- Sample Preparation: A small, accurately weighed sample of 4-bromo-1-pentene (typically 5-10 mg) is placed in a TGA sample pan.
- Instrument Setup: The sample pan is placed in the TGA furnace. The instrument is
 programmed with a specific temperature profile, typically a linear heating rate (e.g., 10
 °C/min), and a controlled atmosphere, usually an inert gas such as nitrogen, to study thermal
 decomposition without oxidation.
- Data Collection: The TGA instrument continuously records the mass of the sample as the temperature increases.
- Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to determine the temperature of the maximum rate of decomposition.
- Kinetic Analysis: To determine the activation energy of decomposition, multiple TGA
 experiments can be performed at different heating rates. Model-free kinetic methods, such
 as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods, can then be applied to the
 data to calculate the activation energy as a function of the extent of conversion.





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Workflow for thermogravimetric analysis (TGA).

Conclusion

This technical guide has summarized the available thermochemical data for **4-bromo-1-pentene**, highlighting the need for further experimental validation of calculated values. The stability of the compound is intrinsically linked to its allylic structure, with allylic rearrangement being a key pathway influencing its reactivity and potential degradation. The detailed experimental protocols for bomb calorimetry and thermogravimetric analysis provide a



framework for researchers to obtain crucial experimental data on the enthalpy of combustion and thermal stability of **4-bromo-1-pentene**. A comprehensive understanding of these properties is essential for the effective and safe utilization of this versatile chemical intermediate in research and development.

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